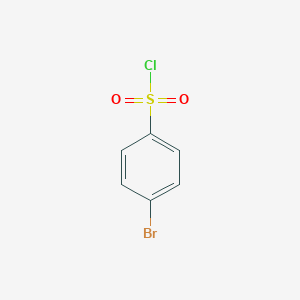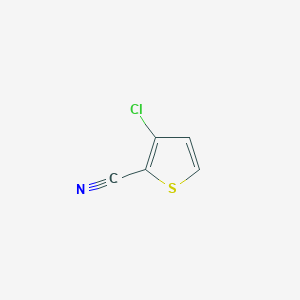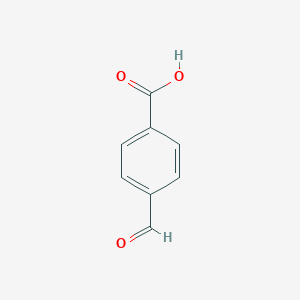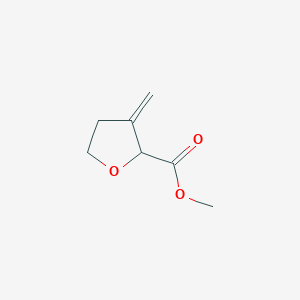
2,5-Dimethyl-3-(pent-1-EN-1-YL)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-3-(pent-1-EN-1-YL)pyrazine is a chemical compound that belongs to the pyrazine family. It is a colorless liquid that has a strong odor and is commonly used in the food and fragrance industry. The compound is synthesized through a complex process that involves the use of various chemicals and reagents.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-3-(pent-1-EN-1-YL)pyrazine is not well understood. However, it is believed that the compound interacts with specific receptors in the brain and nervous system, resulting in the modulation of various physiological and biochemical processes.
Biochemical and Physiological Effects:
2,5-Dimethyl-3-(pent-1-EN-1-YL)pyrazine has several biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. The compound also has anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, it has been shown to have analgesic properties, which can help reduce pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-Dimethyl-3-(pent-1-EN-1-YL)pyrazine has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. Another advantage is that it has a wide range of applications in various fields of research. However, one limitation is that it can be difficult to work with due to its strong odor and potential toxicity.
Direcciones Futuras
There are several future directions for research on 2,5-Dimethyl-3-(pent-1-EN-1-YL)pyrazine. One direction is to further explore its potential as an antioxidant and anti-inflammatory agent. Another direction is to investigate its potential as an analgesic agent. Additionally, research can be done to explore its potential as a drug delivery agent and to investigate its potential in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2,5-Dimethyl-3-(pent-1-EN-1-YL)pyrazine involves a multi-step process that requires the use of several chemicals and reagents. The first step involves the reaction of 2,5-dimethylpyrazine with 1-penten-1-ol in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of the intermediate 2,5-dimethyl-3-penten-2-ol.
The second step involves the oxidation of the intermediate using a suitable oxidizing agent such as potassium permanganate or hydrogen peroxide. This results in the formation of 2,5-Dimethyl-3-(pent-1-EN-1-YL)pyrazine.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-3-(pent-1-EN-1-YL)pyrazine has several scientific research applications. It is commonly used in the food and fragrance industry as a flavor and fragrance ingredient. It is also used in the pharmaceutical industry as an intermediate in the synthesis of various drugs.
Propiedades
Número CAS |
143901-57-9 |
|---|---|
Nombre del producto |
2,5-Dimethyl-3-(pent-1-EN-1-YL)pyrazine |
Fórmula molecular |
C11H16N2 |
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
2,5-dimethyl-3-pent-1-enylpyrazine |
InChI |
InChI=1S/C11H16N2/c1-4-5-6-7-11-10(3)12-8-9(2)13-11/h6-8H,4-5H2,1-3H3 |
Clave InChI |
UMTDAONBRYDKKC-UHFFFAOYSA-N |
SMILES |
CCCC=CC1=NC(=CN=C1C)C |
SMILES canónico |
CCCC=CC1=NC(=CN=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Azabicyclo[3.2.1]octan-2-one](/img/structure/B119524.png)








